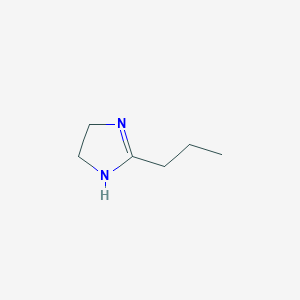

2-Propyl-2-imidazoline

Description

Historical Context and Evolution of the Imidazoline (B1206853) Scaffold in Chemical Sciences

The journey of the imidazoline ring system in chemical sciences began with its initial synthesis and characterization. Imidazoline, a dihydro-derivative of imidazole (B134444), was first synthesized in the late 19th century. Early research primarily focused on the fundamental understanding of its structure, reactivity, and the development of synthetic methodologies. One of the common methods for synthesizing 2-imidazolines involves the condensation of 1,2-diamines with nitriles, a process analogous to the Pinner reaction, which typically requires high temperatures and acid catalysis. wikipedia.org Over the years, more efficient and milder synthetic routes have been developed, including the reaction of aldehydes with ethylenediamine (B42938) using various oxidizing agents. chemicalbook.comorganic-chemistry.org

The initial applications of imidazoline derivatives were largely in the industrial sector. However, the discovery of their biological activities in the mid-20th century marked a significant turning point. This discovery propelled the imidazoline scaffold into the realm of medicinal chemistry, where it has since become a subject of intense investigation and development.

Significance of 2-Imidazoline Derivatives as Privileged Scaffolds in Modern Chemical Research

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide range of biological activities. The 2-imidazoline ring system is a quintessential example of such a scaffold. nih.govmdpi.com Its significance stems from its unique structural and electronic properties. The presence of two nitrogen atoms in the five-membered ring allows for a variety of non-covalent interactions, including hydrogen bonding and coordination with metal ions. chemicalbook.com

The versatility of the 2-imidazoline scaffold is evident in the broad spectrum of pharmacological activities displayed by its derivatives. These include antihypertensive, anti-inflammatory, antihyperglycemic, and antidepressant effects. wikipedia.org A notable example is clonidine, an imidazoline-containing drug used for treating high blood pressure. wikipedia.org Furthermore, certain 2-imidazoline derivatives, such as the nutlins, act as potent and selective inhibitors of the p53-MDM2 interaction, a key pathway in cancer, leading to cell cycle arrest and apoptosis in tumor cells. wikipedia.org The ability to readily modify the scaffold at various positions allows for the fine-tuning of its biological activity and physicochemical properties, making it an attractive starting point for drug discovery programs. rsc.org The interest in imidazoline derivatives extends beyond medicine, with applications in homogeneous catalysis and as ligands in coordination chemistry. wikipedia.org

Scope and Research Focus on 2-Propyl-2-imidazoline and its Analogues

Within the vast family of 2-imidazoline derivatives, this compound represents a specific analogue with a propyl group attached to the C2 position of the imidazoline ring. While the broader class of 2-alkyl-2-imidazolines has been studied, detailed research focusing specifically on this compound and its closely related analogues is less extensive.

The primary research focus for this compound would involve a thorough characterization of its physicochemical properties, the development of efficient and scalable synthetic routes, and a comprehensive investigation of its potential biological activities. Given the diverse activities of other 2-substituted imidazolines, it is plausible that this compound and its analogues could exhibit interesting pharmacological profiles.

The following sections will provide a more detailed look at the available information on this compound, including its properties and a discussion of general synthetic approaches that could be applied to its preparation.

Properties of this compound

The physical and chemical properties of this compound are foundational to its handling, characterization, and potential applications.

| Property | Value | Source |

| IUPAC Name | 2-propyl-4,5-dihydro-1H-imidazole | sigmaaldrich.com |

| CAS Number | 15450-05-2 | sigmaaldrich.com |

| Molecular Formula | C₆H₁₂N₂ | avantorsciences.com |

| Molecular Weight | 112.18 g/mol | avantorsciences.com |

| Appearance | Light yellow to Yellow to Orange powder to crystal | avantorsciences.com |

| Melting Point | 40.0 to 43.0 °C | avantorsciences.com |

| Boiling Point | 140 °C / 23 mmHg | sigmaaldrich.com |

| Purity (GC) | min. 96.0 % | avantorsciences.com |

| InChI Key | ZUMDEWSBGHPKDD-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | CCCC1=NCCN1 | uni.lu |

General solubility characteristics of 2-alkyl-2-imidazolines suggest that this compound would be highly soluble in polar solvents like water, alcohol, and acetone, with lower solubility in nonpolar solvents such as benzene (B151609) and petroleum ether. chemicalbook.com The solubility in polar solvents is expected to decrease with an increase in the length of the alkyl substituent at the C2 position. chemicalbook.com

Synthesis of this compound

While specific literature detailing the optimized synthesis of this compound is not abundant, general methods for the synthesis of 2-substituted-2-imidazolines are well-established and can be adapted. One of the most common and direct routes is the condensation of ethylenediamine with a suitable precursor bearing the propyl group.

A prevalent method involves the reaction of ethylenediamine with butyronitrile. This reaction, a type of cyclic Pinner reaction, typically requires acid catalysis and elevated temperatures to proceed efficiently. wikipedia.org

Another versatile approach is the reaction of ethylenediamine with butyraldehyde (B50154) in the presence of an oxidizing agent. chemicalbook.comorganic-chemistry.org Various oxidants have been employed for this transformation, including iodine in the presence of potassium carbonate or hydrogen peroxide with sodium iodide. organic-chemistry.org

A patent for the synthesis of the related compound, 2-propyl-imidazole, describes a method reacting butyraldehyde, glyoxal (B1671930), and ammonia (B1221849). google.comgoogle.com While this produces an imidazole (an aromatic ring) and not an imidazoline (a non-aromatic, dihydro-imidazole), it highlights the use of butyraldehyde as a key starting material for introducing the propyl group.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-propyl-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-2-3-6-7-4-5-8-6/h2-5H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCYHAXVBWPGQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40165647 | |

| Record name | 2-Imidazoline, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15450-05-2 | |

| Record name | 4,5-Dihydro-2-propyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15450-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Imidazoline, 2-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015450052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imidazoline, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propyl-2-imidazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Applications of 2 Propyl 2 Imidazoline and Its Analogs in Catalysis

2-Imidazolines as Ligands in Coordination Chemistry

2-Imidazolines, structurally analogous to 2-oxazolines, have emerged as a significant class of ligands in coordination chemistry and have found extensive use in homogeneous catalysis. wikipedia.orgchemicalbook.com Their utility stems from the ease with which their electronic and steric properties can be modified, allowing for the synthesis of tailor-made ligands for specific catalytic applications. wikipedia.orgresearchgate.net The core of their function lies in the 4,5-dihydroimidazole ring system, which serves as a robust scaffold for creating diverse molecular architectures. chemicalbook.com

Fine-Tuning Electronic and Steric Properties through N-Substitution

A key feature of 2-imidazoline ligands is the ability to systematically modify their properties through substitution, particularly at the nitrogen atoms of the imidazoline (B1206853) ring. wikipedia.orgresearchgate.net This substitution provides a powerful tool for fine-tuning the electronic and steric environment around a coordinated metal center, which in turn influences the catalytic activity and selectivity of the resulting complex. researchgate.netresearchgate.net

Steric properties are manipulated by introducing bulky substituents on the nitrogen atoms or at other positions of the imidazoline ring. researchgate.net These steric modifications can create a specific chiral environment around the metal center, which is crucial for enantioselective catalysis. chinesechemsoc.org By systematically varying substituents, a library of ligands with diverse steric demands can be generated. For example, increasing the steric bulk of substituents flanking the coordinating nitrogen of imidazole (B134444) rings can enforce a larger cavity size in the ligand, directly influencing the coordination geometry and properties of the metal complex. nih.gov

Complexation with Transition Metals (e.g., Cu, Co, Fe, Mn, Ni, Pd, Pt, Zn) for Catalytic Applications

2-Imidazoline derivatives are effective N-donor ligands that form stable complexes with a wide range of transition metals. nih.gov These metal complexes are central to the application of imidazolines in homogeneous catalysis. chemicalbook.comresearchgate.net The metals, with their partially filled d-orbitals and variable oxidation states, play a crucial role in catalytic cycles, including biological redox reactions and synthetic organic transformations. nih.gov The complexation of imidazolines with metals like copper, nickel, cobalt, and silver is a well-established phenomenon. chemicalbook.com

The coordination chemistry of imidazoline ligands with various transition metals has been extensively studied. Schiff base metal complexes involving Ni, Co, Cu, Mn, and Fe have been investigated for their catalytic properties, among others. researchgate.net Research has demonstrated the synthesis and characterization of complexes of 2-propyl-1H-imidazole-4,5-dicarboxylate with Cu(II), Co(II), Fe(II), and Ni(II) ions, which have shown catalytic activity in the reduction of p-nitrophenol. tandfonline.com Similarly, Mn(II) and Co(II) complexes with 2-propyl-4,5-imidazoledicarboxylate have been synthesized and characterized. tandfonline.com The formation of coordination compounds between 2-propyl-4,5-dicarboxylate-imidazole and cadmium(II) has also been reported, resulting in structures ranging from mononuclear oligomers to two-dimensional polymers. acs.org

The versatility of these ligands allows for the creation of complexes with specific geometries and electronic structures, tailored for particular catalytic reactions. jocpr.comajol.info For example, palladium complexes containing imidazoline-based ligands have proven to be highly effective catalysts for cross-coupling reactions. acs.orgias.ac.in

| Transition Metal | Catalytic Application | Reference(s) |

| Copper (Cu) | Oxidation, Reduction, Diels-Alder Reactions | tandfonline.comresearchgate.netresearchgate.net |

| Cobalt (Co) | Reduction | researchgate.nettandfonline.com |

| Iron (Fe) | Reduction | researchgate.nettandfonline.com |

| Manganese (Mn) | Oxidation | researchgate.nettandfonline.com |

| Nickel (Ni) | Mizoroki-Heck Cyclizations, Reduction | researchgate.nettandfonline.comnih.gov |

| Palladium (Pd) | Suzuki–Miyaura Coupling, Mizoroki–Heck Reactions | acs.orgacademie-sciences.frst-andrews.ac.uk |

| Platinum (Pt) | --- | researchgate.net |

| Zinc (Zn) | Cycloaddition Reactions, Suzuki-Miyaura Coupling | nih.govaablocks.com |

Homogeneous Catalysis Mediated by 2-Propyl-2-imidazoline and Imidazoline-Based Ligands

Complexes formed between 2-imidazoline ligands and transition metals function as potent catalysts in a variety of important organic transformations. wikipedia.org The ability to fine-tune the ligand's structure allows for the optimization of catalyst performance in reactions such as Suzuki–Miyaura couplings, Mizoroki–Heck reactions, and Diels–Alder reactions. wikipedia.org

Suzuki–Miyaura Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and palladium catalysts bearing imidazoline-based ligands have shown significant efficacy in this transformation. ias.ac.inst-andrews.ac.uk These catalytic systems are often employed for the coupling of aryl chlorides or triflates with arylboronic acids. st-andrews.ac.uk The use of N-heterocyclic carbene (NHC) ligands derived from imidazolium (B1220033) salts has been particularly successful. st-andrews.ac.uk For example, a palladium acetate (B1210297)/IMes.HCl system demonstrates high activity for coupling electron-neutral and electron-rich aryl chlorides. st-andrews.ac.uk

The versatility of these catalysts allows for the synthesis of a diverse range of biaryl compounds, which are important structural motifs in pharmaceuticals and materials science. acs.org The methodology has been successfully applied to the synthesis of anti-inflammatory drugs and key intermediates for sartans. st-andrews.ac.uk Zinc has also been explored as a catalyst for Suzuki-Miyaura reactions, representing a less toxic alternative to palladium and nickel. aablocks.com

| Electrophile | Nucleophile | Catalyst/Ligand System | Product Yield | Reference(s) |

| Aryl Halides | Arylboronic Acids | Pd(OAc)₂ / Imidazolium Salt | Good to Excellent | ias.ac.inst-andrews.ac.uk |

| 2-Chloropyrazine | Arylboronic Acids | Palladium(II) ONO Pincer Complexes | Excellent | researchgate.net |

| Phenyl Esters of Aspartic Acid | Arylboronic Acids | Pd-based catalyst | Good | nih.gov |

| Benzyl Halides | Aryl Borates | ZnBr₂ | --- | aablocks.com |

Mizoroki–Heck Reactions

The Mizoroki-Heck reaction, which forms a substituted alkene through the reaction of an unsaturated halide with an alkene, is another area where imidazoline-based ligands have proven valuable. wikipedia.org Palladium complexes are the most common catalysts, and the choice of ligand is critical to the success of the reaction. academie-sciences.frresearchgate.net Nitrogen-based ligands, including imidazolines, offer a stable and effective alternative to traditional phosphine (B1218219) ligands. academie-sciences.frresearchgate.net

Imidazo[1,5-a]pyridine derivatives, a class of N-type ligands, have been used to create palladium catalytic systems that afford high yields in the Mizoroki-Heck reaction of aryl bromides and chlorides with alkenes, even with low palladium loadings and short reaction times. researchgate.net Nickel-catalyzed Mizoroki-Heck reactions have also been developed, particularly for the formation of challenging quaternary carbon centers. nih.gov

| Aryl Halide | Alkene | Catalyst/Ligand System | Product | Reference(s) |

| Aryl Bromides/Chlorides | Styrene | Imidazo[1,5-a]pyridine-PdCl₂ | Substituted Styrenes | researchgate.net |

| Aryl Halides | n-Butyl Acrylate | Quinoxaline bridged diimidazolium salt / Pd(OAc)₂ | trans-Cinnamic Acid Ester | ias.ac.in |

| Amide Derivative (intramolecular) | Tetrasubstituted Olefin | Ni(cod)₂ / Benzimidazolium salt | Spirocyclic Product | nih.gov |

| Nitroarenes | Styrene Derivatives | Palladium-Triazolopyridinylidene | Stilbene Derivatives | chemrxiv.org |

Diels–Alder Reactions

The Diels-Alder reaction is a fundamental [4+2] cycloaddition used to construct six-membered rings. wikipedia.org Imidazoline-based ligands can be used to create chiral Lewis acid catalysts that promote asymmetric Diels-Alder reactions, yielding products with high enantioselectivity. researchgate.netrug.nl In these reactions, the catalyst activates the dienophile, making it more reactive towards the diene. researchgate.netrug.nl

The electronic nature of the imidazoline ring can influence the course of the reaction. For example, in reactions involving imidazole-2-thiones as dienophiles, electron-withdrawing groups on the imidazole core favor the cycloaddition, leading to novel spiro-derivatives. rug.nl This highlights the importance of ligand design in controlling reaction outcomes. Both normal and inverse electron-demand Diels-Alder reactions can be influenced by catalysts derived from imidazoline ligands. rug.nlnih.gov

| Diene | Dienophile | Catalyst/Ligand System | Product | Reference(s) |

| Cyclopentadiene | Dithioesters | Copper(II)-bis(oxazolines) | Optically Active Dihydrothiopyrans | researchgate.net |

| Various Dienes | Imidazole-2-thiones | Lewis Acid | Spiro-derivatives | rug.nl |

| Various | N-Phenylmaleimide (NPM) | (endo-derived transition state) | Cycloadducts | mdpi.com |

Asymmetric Allylic Substitution

Asymmetric allylic substitution (AAS) is a powerful method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. While the use of chiral imidazoline-containing ligands in AAS is well-documented, specific studies focusing solely on this compound are limited. Generally, chiral 2-substituted imidazolines are employed as ligands for transition metals like palladium and iridium. The nitrogen atoms of the imidazoline ring coordinate with the metal center, creating a chiral environment that directs the stereochemical outcome of the nucleophilic attack on the allylic substrate. The modular nature of imidazoline synthesis allows for fine-tuning of the ligand's steric and electronic properties by modifying the substituents on the imidazoline ring, which in turn influences the enantioselectivity and catalytic activity of the metal complex. For instance, the catalytic stereodivergent α-allylation of 2-acylimidazoles has been achieved with high levels of regio-, diastereo-, and enantioselectivity using a combination of nickel and iridium catalysts with chiral diamine ligands.

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions involving the intramolecular migration of a sigma-bond. The application of this compound as a catalyst in these reactions is not extensively reported in the literature. However, the broader class of imidazoline derivatives has been explored in the context of related transformations. For example,-sigmatropic rearrangements of onium ylides, generated from the reaction of a metal carbene with allyl or propargyl compounds, are powerful methods for C-C and C-X bond formation. While often uncatalyzed, sigmatropic rearrangements can be facilitated by transition-metal catalysts, and N-heterocyclic carbenes (NHCs), which can be derived from imidazolium salts, are known to be effective in various catalytic cycles. The development of chiral catalysts for asymmetric sigmatropic rearrangements is an active area of research, with a focus on creating well-defined transition states to achieve high levels of stereocontrol.

Henry Reactions

The Henry reaction, or nitroaldol reaction, is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound. Imidazole and its derivatives have been shown to be effective catalysts for this transformation. While specific data on this compound is scarce, related chiral imidazoline-based ligands have been used in copper(II)-catalyzed asymmetric Henry reactions, achieving moderate to high enantiomeric excesses. The catalytic cycle is believed to involve the coordination of the imidazoline ligand to the copper center, which then facilitates the deprotonation of the nitroalkane to form a nitronate intermediate. This intermediate then attacks the carbonyl compound, leading to the formation of a β-nitro alcohol. The stereochemical outcome is influenced by the chiral environment created by the imidazoline ligand around the metal center.

A study on novel nitrogen ligands based on imidazole derivatives for the Henry reaction showed that tridentate ligands with two imidazole rings resulted in fast reaction times. The enantioselectivity was found to be dependent on the ligand structure, with a reversal in enantioselectivity observed for some tridentate ligands compared to their bidentate counterparts.

Michael Reactions

The Michael reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Imidazolium salts have been utilized as catalysts in Michael addition reactions. For instance, imidazolium chloride has been shown to catalyze the aza-Michael addition of amines to α,β-unsaturated amides. The catalytic activity is attributed to the ability of the imidazolium ion to act as a hydrogen bond donor, activating the electrophile.

While direct studies on this compound are not prominent, organocatalytic tandem Michael reactions have been successfully carried out using chiral imidazoline-derived catalysts. For example, a tandem oxa-Michael-Henry reaction between salicylaldehydes and nitroalkenes has been reported using a chiral (S)-1-methyl-2-(pyrrolidin-2-ylmethylthio)-1H-imidazole catalyst.

Applications as Catalysts in Polymer Synthesis (e.g., Epoxy Resins, Polyurethanes)

Epoxy Resins: 2-Propylimidazole (B1360336), a tautomer of this compound, is utilized as a catalyst and curing agent in epoxy resin formulations. It offers several advantages over traditional curing agents, including improved latency, enhanced mechanical properties, and superior thermal stability. In waterborne epoxy systems, 2-propylimidazole acts as both a reactive diluent, reducing viscosity, and a catalyst for the epoxy-amine curing reaction.

The curing mechanism involves

Medicinal Chemistry and Pharmacological Research of Imidazoline Compounds

The Imidazoline (B1206853) Scaffold as a Promising Motif in Drug Discovery and Development

The imidazoline scaffold is a five-membered heterocyclic ring system containing two nitrogen atoms, one of which is part of an amidine group. This structural feature is a key pharmacophore that allows for interaction with various biological targets, making it a privileged scaffold in drug discovery. The versatility of the imidazoline ring system allows for the synthesis of a diverse library of derivatives with a wide spectrum of pharmacological activities. Researchers can systematically modify the substituents at different positions of the imidazoline ring to fine-tune the compound's affinity and selectivity for specific receptors, thereby optimizing its therapeutic potential. This has led to the development of imidazoline-based drugs for various conditions, and the scaffold continues to be a focal point of research for new therapeutic agents.

Modulation of Imidazoline Receptors (I1, I2, I3) and Related Biological Mechanisms

Imidazoline receptors are a class of non-adrenergic receptors that have been identified as important targets for a variety of centrally and peripherally acting drugs. They are broadly classified into three main subtypes: I1, I2, and I3. The physiological roles of these receptors are distinct and are the subject of ongoing investigation.

Agonists of imidazoline receptors elicit their effects through various signaling pathways. I1 receptor agonists, for instance, are thought to act in the brainstem to reduce sympathetic outflow, leading to a decrease in blood pressure. The I2 receptor is located on the outer mitochondrial membrane and is involved in the modulation of monoamine oxidase (MAO) activity. The I3 receptor is found in pancreatic β-cells and is implicated in the regulation of insulin (B600854) secretion. The specific intracellular signaling cascades activated by these receptors are complex and can involve G-proteins, ion channels, and various kinases.

The most well-established therapeutic application of imidazoline receptor ligands is in the management of hypertension. Agonists of the I1 imidazoline receptor, such as moxonidine (B1115) and rilmenidine, lower blood pressure by acting on the rostral ventrolateral medulla in the brainstem, which is a key area for the central regulation of blood pressure. This central action reduces the activity of the sympathetic nervous system, leading to a decrease in heart rate, cardiac output, and peripheral vascular resistance. The development of selective I1 receptor agonists was a significant advancement, as it offered an alternative to older centrally acting antihypertensive drugs with a more favorable side-effect profile.

Table 1: Examples of Imidazoline-based Antihypertensive Agents

| Compound | Primary Mechanism of Action |

| Moxonidine | Selective I1 imidazoline receptor agonist |

| Rilmenidine | Selective I1 imidazoline receptor agonist |

| Clonidine | Primarily α2-adrenergic receptor agonist with some I1 receptor activity |

This table is for illustrative purposes and includes well-known imidazoline compounds, not specifically 2-Propyl-2-imidazoline for which such data is not available.

There is growing evidence to suggest that imidazoline receptors play a role in the regulation of glucose metabolism. The I3 receptor, located in pancreatic β-cells, is thought to be involved in the modulation of insulin secretion. Some studies have shown that certain imidazoline compounds can stimulate insulin release, suggesting a potential therapeutic role in type 2 diabetes. Furthermore, some I1 receptor agonists used for hypertension have been observed to have beneficial effects on insulin sensitivity, although the exact mechanisms are still under investigation.

The potential of imidazoline compounds in pain management is an emerging area of research. Both central and peripheral mechanisms appear to be involved. Some imidazoline ligands have shown analgesic effects in various animal models of pain. The proposed mechanisms include the modulation of α2-adrenergic receptors, as well as actions at imidazoline receptors in the spinal cord and brain regions involved in pain processing.

Recent research has highlighted the neuroprotective potential of imidazoline ligands. The I2 imidazoline receptor, in particular, has been implicated in neuroprotection. I2 receptor ligands have been shown to protect neurons from various insults and may have therapeutic potential in neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease. The mechanisms underlying these neuroprotective effects are still being elucidated but may involve the modulation of MAO activity, reduction of oxidative stress, and regulation of cell death pathways.

Table 2: Investigational Imidazoline Compounds and their Potential Therapeutic Targets

| Compound Class | Potential Therapeutic Area | Primary Receptor Target(s) |

| I1 Agonists | Hypertension, Metabolic Syndrome | I1 Imidazoline Receptor |

| I2 Ligands | Neurodegenerative Diseases, Pain | I2 Imidazoline Receptor |

| I3 Ligands | Type 2 Diabetes | I3 Imidazoline Receptor |

This table provides a general overview of the research directions for different classes of imidazoline compounds.

Anti-Infective Research Utilizing Imidazoline Derivatives

Imidazoline derivatives have demonstrated notable potential as agents against a variety of infectious organisms, including bacteria, fungi, and viruses.

The structural framework of imidazoline and the related imidazole (B134444) nucleus is a common feature in many antimicrobial agents. asianpubs.orgmdpi.comnih.gov Research has shown that derivatives of this class can be effective against both Gram-positive and Gram-negative bacteria. asianpubs.orgmdpi.com For instance, certain synthesized imidazole derivatives demonstrated inhibitory activity against strains like Staphylococcus aureus, MRSA, Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. mdpi.comprimescholars.com The mechanism of action for these compounds can involve the disruption of bacterial DNA replication, cell wall synthesis, and cell membrane integrity. mdpi.com

In the realm of antifungal research, imidazoline and imidazole derivatives have shown significant promise. A study on novel imidazoline derivatives revealed that one compound, N-cyclohexyl-2-imino-3-(4-nitrophenyl)imidazolidine-1-carboxamide, exhibited moderate, strain-dependent activity against clinical isolates of Candida albicans. mdpi.comresearchgate.net Molecular modeling suggested its mode of action is similar to fluconazole, involving the inhibition of the enzyme cytochrome P450 14-α-sterol demethylase. mdpi.comresearchgate.net Other studies have identified 1-alkyl-4-(3,4-dichlorophenyl)imidazoles, particularly those with n-propyl, n-butyl, or isobutyl groups, as having potent in vitro antifungal action against Trichophyton species. oup.com

| Compound Class/Derivative | Activity Type | Target Organisms | Key Findings | Citation |

|---|---|---|---|---|

| Imidazoline/Imidazole Derivatives | Antibacterial | Gram-positive & Gram-negative bacteria (e.g., S. aureus, E. coli) | Inhibits growth through various mechanisms including DNA replication and cell wall disruption. | mdpi.comprimescholars.com |

| N-cyclohexyl-2-imino-3-(4-nitrophenyl)imidazolidine-1-carboxamide | Antifungal | Candida albicans | Moderate, strain-dependent activity. Mode of action may be similar to fluconazole. | mdpi.comresearchgate.net |

| 1-alkyl-4-(3,4-dichlorophenyl)imidazoles | Antifungal | Trichophyton species | Potent in vitro activity, especially with n-propyl, n-butyl, or isobutyl groups. | oup.com |

| Imidazole-based N-phenylbenzamide derivatives | Antifungal | Candida albicans, Candida krusei | Derivative 5b identified as a potential lead compound with significant activity. | tandfonline.com |

The versatility of the imidazoline and imidazole scaffolds extends to antiviral applications. nih.govsemanticscholar.orgresearchgate.net Researchers have investigated these derivatives as potential inhibitors of various viruses, including Human Immunodeficiency Virus (HIV) and SARS-CoV-2.

Several studies have focused on developing imidazole-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. One series of imidazole thioacetanilide (B1681303) derivatives showed potent inhibition of HIV-1, with some compounds demonstrating higher potency than the reference drugs nevirapine (B1678648) and delavirdine. nih.gov

More recently, with the emergence of the COVID-19 pandemic, significant research has targeted the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication. nih.govnih.gov Computational and in vitro studies have identified imidazole derivatives as potential Mpro inhibitors. scienceopen.commdpi.comresearchgate.net Asymmetric imidazole-4,5-dicarboxamide derivatives have been synthesized and evaluated, with one compound, N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide (5a2), showing competitive inhibition of Mpro. nih.gov Docking studies suggest these compounds bind to the active site of the protease, blocking its function. nih.govnih.gov

| Compound Class/Derivative | Target Virus | Molecular Target | Key Findings | Citation |

|---|---|---|---|---|

| Imidazole thioacetanilide derivatives | HIV-1 | Reverse Transcriptase | Potent inhibition, with some compounds exceeding the activity of reference drugs. | nih.gov |

| Asymmetric imidazole-4,5-dicarboxamide derivatives | SARS-CoV-2 | Main Protease (Mpro) | Compound 5a2 showed competitive inhibition with an IC50 of 4.79 µM. | nih.gov |

| Imidazolyl–methanone C10 | SARS-CoV-2 | Main Protease (Mpro) | Identified via computational screening as having significant binding affinity. | scienceopen.comresearchgate.net |

Anticancer Research Involving Imidazoline Derivatives

Imidazoline derivatives, particularly the cis-imidazoline scaffold, are recognized as privileged structures in the design of antineoplastic agents. nih.govrsc.orgwisdomlib.orgresearchgate.netresearchgate.net

A significant body of research highlights the potential of imidazoline and related imidazole derivatives as anticancer agents. nih.govnih.govfrontiersin.org These compounds have been evaluated against numerous human cancer cell lines, including those for breast, lung, cervical, and liver cancer. nih.gov For example, dehydroabietylamine-imidazole hybrid compounds showed potent antineoplastic activities, with some derivatives exhibiting higher activity against MCF-7 breast cancer cells than the conventional drug doxorubicin (B1662922). nih.govrsc.org Similarly, certain imidazole-based N-phenylbenzamide derivatives displayed good cytotoxic activity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with IC50 values in the low micromolar range. frontiersin.orgnih.gov

The anticancer effects of imidazoline derivatives are often mediated through their interaction with key molecular targets that regulate cell growth, apoptosis, and inflammation.

p53-MDM2 Interaction: One of the most well-studied mechanisms is the inhibition of the interaction between the tumor suppressor protein p53 and its negative regulator, the proto-oncogene protein Murine Double Minute 2 (MDM2). nih.govmdpi.comnih.govnih.govwikipedia.org In many cancers with wild-type p53, MDM2 is overexpressed, leading to p53 degradation and tumor survival. researchgate.net A class of cis-imidazoline derivatives known as "Nutlins" were the first potent, specific small-molecule inhibitors of this protein-protein interaction. nih.govmdpi.com By mimicking key p53 residues, they bind to the hydrophobic pocket of MDM2, preventing p53 binding. oncotarget.com This stabilizes and activates p53, leading to cell cycle arrest and apoptosis. nih.govoncotarget.com Numerous studies have focused on designing and synthesizing novel imidazoline derivatives to enhance this inhibitory activity. nih.govnih.govnih.govsciforum.net

NF-kappa B (NF-κB): The transcription factor NF-κB is a critical regulator of genes involved in inflammation and cancer. nih.govgoogle.com Inhibition of NF-κB is a valid therapeutic strategy. Research has described imidazoline-based scaffolds as potent inhibitors of NF-κB mediated gene transcription. acs.orgscispace.comresearchgate.net These compounds were shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6, which are regulated by NF-κB. acs.org

ABL1 Kinase: The ABL1 kinase is a crucial target in certain leukemias, such as Chronic Myelogenous Leukemia (CML). researchgate.net The clinical drug Nilotinib, an ABL1 kinase inhibitor, contains an imidazole ring. frontiersin.org Inspired by this, researchers have designed new imidazole-based N-phenylbenzamide derivatives and, through computational studies, have shown their potential to bind to and inhibit ABL1 kinase. nih.govdoaj.orgnih.govelsevierpure.com

Mpro (SARS-CoV-2): As mentioned in the antiviral section, the main protease (Mpro) of SARS-CoV-2 is a key target. The inhibition mechanism often involves the catalytic dyad Cys145–His41, where the histidine's imidazole group plays a crucial role in activating the cysteine for nucleophilic attack. nih.gov Imidazole-based inhibitors are designed to interact with this active site, blocking viral polyprotein processing. nih.govscienceopen.commdpi.com

| Molecular Target | Derivative Class | Mechanism of Action | Therapeutic Implication | Citation |

|---|---|---|---|---|

| p53-MDM2 | cis-Imidazolines (Nutlins) | Blocks the p53-MDM2 interaction, stabilizing and activating p53. | Anticancer (for p53 wild-type tumors). | nih.govmdpi.comnih.govoncotarget.com |

| NF-κB | Imidazoline-based scaffolds | Inhibits NF-κB mediated gene transcription and pro-inflammatory cytokine production. | Anti-inflammatory, Anticancer. | acs.orgscispace.com |

| ABL1 Kinase | Imidazole-based N-phenylbenzamides | Binds to and inhibits the kinase activity. | Anticancer (e.g., CML). | nih.govdoaj.orgnih.gov |

| SARS-CoV-2 Mpro | Imidazole-4,5-dicarboxamides | Binds to the active site, competitively inhibiting the enzyme. | Antiviral (COVID-19). | nih.gov |

Other Pharmacological Applications and Biological Activities

Beyond anti-infective and anticancer research, imidazoline derivatives are known to interact with various other biological targets, leading to a range of pharmacological effects. A primary area of investigation has been their interaction with adrenergic and imidazoline receptors (I1, I2, and I3). This interaction is the basis for their use as antihypertensive agents, with effects on the central nervous system and kidney function. Furthermore, their binding to I2 receptors, which are associated with monoamine oxidase (MAO), suggests potential applications in treating depression and neurodegenerative diseases like Parkinson's and Alzheimer's.

Anti-inflammatory and Antioxidant Properties

The imidazole ring system is a key feature in many compounds exhibiting anti-inflammatory and antioxidant effects. researchgate.net Derivatives of 2-propyl-imidazole have demonstrated notable capabilities in mitigating inflammation and oxidative stress.

Research into (E)-N'-Benzylidene-7-methyl-2-propyl-1H-benzo[d]imidazole-5-carbohydrazides revealed significant antioxidant and anti-inflammatory properties. researchgate.net A study involving the synthesis of imidazole-derived Schiff base analogues starting from 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid also reported potent antioxidant and anti-inflammatory activities. walshmedicalmedia.com The in vitro antioxidant capacity of these compounds was evaluated using DPPH, ABTS, and DMPD assays, with several analogues showing lower IC50 values than standard controls, indicating strong activity. walshmedicalmedia.com Specifically, compounds with electron-donating groups tended to show enhanced antioxidant effects. researchgate.net

Furthermore, metal complexes of imidazole derivatives have been explored for their biological activities. Complexes of 2-propyl-1H-imidazole-4,5-dicarboxylate with copper (Cu) and iron (Fe) have been shown to possess greater antioxidant activity compared to other metal complexes in scavenging free radicals. tandfonline.com While 2-imidazolones react with stable free radicals at a slower rate than 2-imidazolthiones, both classes of compounds are considered potentially useful as in vivo antioxidants. nih.gov

The following table summarizes the antioxidant activity of selected imidazole derivatives.

| Compound/Derivative Class | Assay | Finding |

| (E)-N'-Benzylidene-7-methyl-2-propyl-1H-benzo[d]imidazole-5-carbohydrazides | In vitro antioxidant assays | Compounds 5o and 5p showed significant activity. researchgate.net |

| Imidazole Derived Schiff Base Analogues | DPPH, ABTS, DMPD assays | Compounds 9, 10, 11, 15, 16, 22, and 23 exhibited good antioxidant activity. walshmedicalmedia.com |

| 2-propyl-1H-imidazole-4,5-dicarboxylate metal complexes | DPPH free radical scavenging | Cu and Fe complexes expressed greater activity. tandfonline.com |

| 2-Imidazolthiones | DPPH assay, Oxyhemoglobin oxidation | Reacted with DPPH at rates comparable to uric acid; protected oxyhemoglobin from oxidation. nih.gov |

| 2-Imidazolones | DPPH assay | Reacted with DPPH, but at a much slower rate than 2-imidazolthiones. nih.gov |

Enzyme Inhibition Capabilities

The unique structure of the imidazole ring allows its derivatives to readily bind with a variety of enzymes, leading to a broad spectrum of inhibitory activities. researchgate.net Imidazole derivatives have been identified as inhibitors for several enzyme classes, including metalloenzymes, proteases, and kinases.

Human glutaminyl cyclase (QC), a metalloenzyme, is competitively inhibited by imidazole and its derivatives. nih.gov Research has identified potent QC inhibitors among imidazole N-1 derivatives. nih.gov Imidazoline-containing compounds have also been found to inhibit monoamine oxidase (MAO) activity, with evidence suggesting that the I2 imidazoline binding site (I2BS) is primarily located on the MAO-B isoform. scispace.com

In the realm of antiviral research, imidazole derivatives are being investigated for their ability to selectively target crucial viral enzymes. mdpi.com They have shown potential as inhibitors of the SARS-CoV-2 main protease (Mpro). mdpi.com Additionally, imidazole derivatives have been designed as inhibitors for other key enzymes in human pathophysiology. For example, new derivatives of the ACE inhibitor captopril (B1668294) have been synthesized, replacing the problematic sulfhydryl group with an imidazole moiety to potentially reduce side effects while maintaining enzyme-binding capabilities. Other studies have focused on developing inhibitors for enzymes like 5-lipoxygenase, cyclooxygenase, and various serine hydrolases. mdpi.com

The table below highlights some enzymes targeted by imidazoline and its derivatives.

| Enzyme Target | Derivative Class | Type of Inhibition |

| Glutaminyl Cyclase (QC) | Imidazole N-1 derivatives | Competitive nih.gov |

| Monoamine Oxidase (MAO) | Imidazoline-containing ligands | Inhibition of MAO-A and MAO-B scispace.com |

| SARS-CoV-2 Main Protease (Mpro) | Imidazole derivatives | Potential antiviral inhibition mdpi.com |

| Angiotensin-Converting Enzyme (ACE) | Imidazole derivatives of captopril | Competitive inhibition |

| Cholinergic Enzymes | 1,3-Substituted imidazolidine-2,4,5-triones | Inhibition of butyrylcholinesterase mdpi.com |

Structure-Activity Relationship (SAR) Studies in Drug Design and Optimization

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of imidazoline derivatives influences their pharmacological activity, guiding the design of more potent and selective therapeutic agents. nih.gov

For ligands targeting imidazoline binding sites (IBS) and α-adrenoceptors, minor chemical changes in the bridge connecting the imidazoline nucleus to an aromatic ring can determine preferential recognition of a specific receptor system. scispace.com The nature of substituents on the aromatic ring, in turn, affects the binding affinity and functional activity. scispace.comresearchgate.net For instance, in a series of cirazoline (B1222771) analogues, the oxygen atom in the side-chain was found to be essential for α1-agonist activity. researchgate.net

In the development of antioxidant and anti-inflammatory agents from imidazole-derived Schiff bases, SAR studies revealed that the presence and position of electron-withdrawing or electron-donating groups on the aromatic ring significantly impacted biological efficacy. walshmedicalmedia.com Similarly, the SAR analysis of 2,5-diarylated imidazole derivatives showed that introducing electron-withdrawing or -donating groups at the para position of the phenyl rings led to moderate or no antifungal activity, while such groups at the meta position resulted in a loss of activity. researchgate.net

SAR studies of imidazole-derived compounds as inhibitors of human Insulin-Degrading Enzyme (IDE) found that the carboxylic acid, imidazole ring, and a tertiary amine were critical for activity. nih.gov These studies provide a structural basis for inhibitor binding and optimization.

This compound and its Derivatives as Pharmaceutical Intermediates

Beyond their direct pharmacological effects, this compound and its derivatives are valuable intermediates in the synthesis of complex pharmaceutical compounds. chemimpex.comchemimpex.com Their versatile chemical nature allows them to serve as foundational building blocks for various active pharmaceutical ingredients (APIs).

Role in the Synthesis of Specific Drugs (e.g., Olmesartan (B1677269) Medoxomil)

A prominent example of the role of 2-propyl-imidazole derivatives is in the synthesis of Olmesartan Medoxomil, an angiotensin II receptor blocker used to treat high blood pressure. jocpr.comnbinno.com A key intermediate in this process is ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate or a closely related structure like ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate. jocpr.comnih.gov

Several synthetic routes to Olmesartan Medoxomil rely on this key imidazole intermediate. One method involves the condensation of 4,4-dimethyl-2-propyl-4,6-dihydrofuro[3,4-d]-1H-imidazole-6-one (derived from the key intermediate) with a tetrazole derivative, followed by further steps to yield the final product with high purity. nih.gov Another approach describes a one-pot, three-component assembly starting from the commercially available ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, which significantly improves the efficiency of producing a trityl olmesartan medoxomil precursor. nih.gov This optimized process achieves a 72-75% yield over three steps on a large scale. nih.gov

Continuous flow synthesis methods have also been developed, starting from 2-propyl-4,5-imidazole dicarboxylic acid ethyl ester, to produce the olmesartan intermediate with high purity and efficiency, making the process suitable for industrial production. google.com

The following table presents data from different synthetic approaches involving 2-propyl-imidazole intermediates.

| Synthesis Approach | Starting Intermediate | Product | Yield/Purity |

| Novel Synthetic Route | Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate | Olmesartan Medoxomil | 60% yield, >99.0% purity nih.gov |

| One-Pot Three-Component Assembly | Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | Trityl Olmesartan Medoxomil | 72-75% yield, up to 97.5% purity nih.gov |

| Three-Step Synthesis | Ethyl oxalate (B1200264) and ethyl chloroacetate | Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | 99.5% HPLC purity jocpr.com |

| Continuous Flow Synthesis | 2-propyl-4,5-imidazole dicarboxylic acid ethyl ester | 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylic acid ethyl ester | High purity, key impurities <0.1% google.com |

Development of Novel Drug Formulations and Delivery Systems

The unique properties of the imidazole moiety are being harnessed to create advanced drug delivery systems. avantorsciences.com The pH-sensitive nature of the imidazole ring is particularly useful for designing "smart" nanocarriers that release their therapeutic payload in specific microenvironments, such as acidic tumor tissues.

One study detailed the development of a novel, biodegradable ABC-type triblock copolymer, mPEG-poly(Imidazole Propyl-Asparagine)-poly(L-Alanine), for pH-sensitive drug delivery. sioc-journal.cn In this system:

The mPEG segment forms a hydrophilic corona.

The poly(L-Alanine) segment acts as a hydrophobic core.

The poly(Imidazole Propyl-Asparagine) segment creates a pH-sensitive shell.

This nanocarrier was successfully loaded with the anticancer drug doxorubicin. sioc-journal.cn The drug release profile demonstrated a clear pH-dependent behavior. At the physiological pH of 7.4, drug release was slow. However, as the pH dropped to more acidic levels, characteristic of tumor environments, the release rate of doxorubicin significantly increased. sioc-journal.cn This accelerated release is attributed to the protonation of the imidazole groups in the polymer shell, which alters their hydrophilicity and destabilizes the nanocarrier, triggering the release of the encapsulated drug. sioc-journal.cn This approach represents a promising strategy for targeted cancer therapy, potentially increasing drug efficacy at the tumor site while minimizing systemic toxicity.

Materials Science and Industrial Applications of 2 Propyl 2 Imidazoline

Lubricant Additives for Friction and Wear Reduction in Machinery

2-Propyl-2-imidazoline and its derivatives are recognized for their significant potential as multifunctional lubricant additives. chemimpex.comtaylorandfrancis.com Their efficacy stems from their ability to reduce friction and wear in mechanical systems, which is crucial for the longevity and efficiency of machinery in automotive and manufacturing sectors. chemimpex.com The unique molecular structure of imidazolines allows them to interact with metal surfaces, forming a protective barrier that mitigates the damaging effects of friction. chemimpex.comresearchgate.net

The primary mechanism of action involves the formation of a self-assembled monolayer on the metal surface. acs.org The imidazoline (B1206853) head group, being a strong Lewis base, can displace water molecules from the Lewis acid sites on the iron oxide surface of machinery components. acs.org This leads to the self-assembly of the inhibitor molecules into an ordered, tightly packed hydrophobic film. acs.org This film acts as a barrier, preventing the migration of water, oxygen, and electrons to the metal surface, thus inhibiting corrosion and reducing wear. acs.org

Research into imidazoline derivatives has demonstrated their effectiveness in various lubricant base stocks. For instance, studies on novel imidazoline-type thiadiazole derivatives in synthetic diester showed a significant reduction in wear. asme.org The composition of the protective tribofilms formed on the rubbing surfaces is key to their performance. In synthetic diester, these films are primarily composed of ferrous sulfide. asme.org However, the performance of these additives can be highly dependent on the base oil; the same derivatives were found to be less effective in colza oil, where the tribofilms were mainly composed of ferrous sulfate. asme.org

The tribological properties of imidazoline borate (B1201080) as a lubricating additive in liquid paraffin (B1166041) have also been investigated. The addition of imidazoline borate was found to significantly reduce the friction coefficient and the wear scar diameter, while also enhancing the extreme pressure capacity of the lubricant. researchgate.net The protective film in this case was found to consist of boric oxide (B₂O₃), iron oxides, and nitrogen-containing organic compounds. researchgate.net

The following table summarizes the tribological performance of an imidazoline borate additive (MBA-2) in liquid paraffin.

Table 1: Tribological Properties of Imidazoline Borate Additive

| Additive Concentration | Friction Coefficient | Wear Scar Diameter (mm) |

|---|---|---|

| Liquid Paraffin (Base) | 0.12 | 0.85 |

Data synthesized from findings on imidazoline borate additives. researchgate.net

Applications in Agricultural Chemistry for Crop Protection and Growth Enhancement

While direct applications of this compound in agriculture are not as extensively documented as its industrial uses, the broader class of imidazole (B134444) and imidazoline derivatives plays a crucial role in crop protection and growth enhancement. researchgate.net Heterocyclic compounds, including imidazolines, are fundamental to the development of modern agrochemicals. researchgate.net

Several compounds containing the imidazole or imidazoline structure are utilized as fungicides. google.comnih.gov Their mechanism of action often involves the inhibition of ergosterol (B1671047) biosynthesis in fungi, which is essential for the integrity of their cell membranes. researchgate.net Prochloraz, an imidazole fungicide, is widely used in agriculture to control a broad spectrum of diseases on crops such as cereals, fruits, and vegetables. nih.govresearchgate.netedlists.org

Furthermore, certain imidazoline derivatives have been shown to exhibit plant growth-regulating effects. For example, some imidazole fungicides have demonstrated a cytokinin-like effect, promoting shoot formation in tissue cultures. cropj.com Derivatives like 2-Propyl-1H-imidazole-4,5-dicarboxylic acid are noted to enhance plant growth by promoting cell division, elongation, and differentiation, leading to increased yield and quality in crops like rice and wheat. nbinno.com Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate is another derivative used in the formulation of agrochemicals, acting as an effective fungicide or herbicide to boost agricultural productivity. chemimpex.com

A patent for imidazoline compounds described their utility as bactericides and fungicides, effective at concentrations as low as 100 ppm for controlling microbial growth. google.com This highlights the potential of the imidazoline class of compounds in developing new crop protection solutions.

Table 2: Agricultural Applications of Imidazole/Imidazoline Derivatives

| Compound Family | Application | Mechanism of Action / Effect |

|---|---|---|

| Imidazole Fungicides (e.g., Prochloraz) | Fungicide | Inhibition of fungal cell wall synthesis (ergosterol biosynthesis). researchgate.netedlists.org |

| Imidazoline Compounds | Bactericide, Fungicide | Control of microbial growth. google.com |

| 2-Propyl-1H-imidazole-4,5-dicarboxylic acid | Plant Growth Regulator | Promotes cell division, elongation, and differentiation. nbinno.com |

Advanced Characterization and Computational Studies of 2 Propyl 2 Imidazoline

Spectroscopic and Chromatographic Analysis in Research

Spectroscopic and chromatographic techniques are foundational tools for the routine and in-depth characterization of 2-Propyl-2-imidazoline and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the molecular structure of this compound. ¹H NMR provides information on the proton environment, while ¹³C NMR maps the carbon skeleton of the molecule.

In ¹H NMR analysis of imidazolines, characteristic signals confirm the presence of the core ring structure. For instance, studies on synthesized imidazolines show the equivalent methylene (B1212753) groups within the imidazoline (B1206853) ring appearing at chemical shifts (δ) of approximately 3.30 and 3.70 ppm. acs.org The signals corresponding to the propyl group would be expected in the aliphatic region of the spectrum.

¹³C NMR spectroscopy complements the proton data by identifying the carbon atoms. In related imidazoline derivatives, the carbon atom of the C=N double bond is a key indicator of the ring's presence. researchgate.net The analysis of complex imidazoline-based corrosion inhibitors often relies on both ¹H and ¹³C NMR to confirm the successful synthesis and structural integrity of the final product. researchgate.net

Table 1: Typical NMR Chemical Shifts for Imidazoline Ring Structures

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Ring -CH₂-CH₂- | 3.30 - 3.70 | acs.org |

Note: Specific shifts for this compound may vary based on solvent and experimental conditions.

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key characteristic absorption is from the carbon-nitrogen double bond (C=N) of the imidazoline ring.

FTIR analysis of synthesized imidazolines clearly shows the appearance of a C=N stretching vibration band, typically around 1601-1641 cm⁻¹. acs.orgresearchgate.net This peak is a definitive marker for the formation of the imidazoline ring from its precursors. acs.org Other important peaks include the C-N stretching vibration, which is also characteristic of the imidazoline ring. researchgate.net Studies on imidazoline derivatives confirm these findings, with the C=N bond appearing at 1613 cm⁻¹ and peaks for N-H and the five-membered ring also being identified. rsc.org The synthesis of imidazoline-based materials is often monitored by observing the disappearance of reactant peaks (like C=O from a fatty acid at ~1705 cm⁻¹) and the emergence of these characteristic imidazoline bands. acs.org

Table 2: Characteristic IR Absorption Bands for Imidazolines

| Wavenumber (cm⁻¹) | Vibration | Reference |

|---|---|---|

| ~1601 - 1641 | C=N Stretch | acs.orgresearchgate.net |

| ~1550 - 1553 | N-H Stretch/Bend | acs.orgresearchgate.net |

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and aiding in its structural elucidation. For this compound (C₆H₁₂N₂), the expected monoisotopic mass is approximately 112.10 Da. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly valuable as it separates complex mixtures before detection by the mass spectrometer. This method is considered a gold standard for characterizing commercial imidazoline formulations, which often contain multiple chemical species. researchgate.net A high-resolution time-of-flight (TOF) mass spectrometer allows for low-level detection and accurate mass characterization, making it suitable for quality control and the development of new imidazoline products. researchgate.net LC-MS is listed as a quality control method for commercially available this compound. amadischem.com Techniques like Electrospray Ionization (ESI-MS) are used to validate the molecular weight, often by observing the protonated molecule [M+H]⁺.

High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are essential chromatographic methods for separating components in a mixture and assessing the purity of a compound.

HPLC is a primary technique used for the quality control of this compound. amadischem.com In the analysis of related heterocyclic compounds, Reverse-Phase HPLC (RP-HPLC) is common. researchgate.net This typically involves a C18 stationary phase column and a mobile phase consisting of a solvent mixture, such as acetonitrile (B52724) and a buffered aqueous solution. researchgate.net Detection is often performed using a UV detector at a specific wavelength. researchgate.net

TLC offers a simpler and faster method for monitoring reaction progress and checking purity. For imidazoline-related structures, silica (B1680970) gel coated plates are commonly used as the stationary phase, with a mobile phase composed of a solvent system like butanol-acetic acid-water. researchgate.net

Crystallographic Analysis of Imidazoline Structures

Crystallographic analysis provides definitive information about the three-dimensional arrangement of atoms and molecules in a crystalline solid.

In studies of 2PrBzIm, single-crystal X-ray diffraction was used to characterize different polymorphic forms. iucr.orgiucr.org For example, one polymorph was identified as having an orthorhombic crystal system with the non-centrosymmetric space group Pca2₁. iucr.org Temperature-dependent powder X-ray diffraction (PXRD) experiments revealed phase transitions, such as a reconstructive transition from one form (I) to another (IIHT) at approximately 380 K. iucr.org These crystallographic analyses showed that structural transformations can involve significant changes in crystal packing and key conformational variations around the molecule's propyl chain. iucr.org Similarly, X-ray diffraction has been used to confirm the structure of complex coordination polymers where imidazole (B134444) dicarboxylate derivatives act as ligands, forming intricate three-dimensional frameworks. tandfonline.comacs.orgacs.org

Conformational Analysis and Tautomerism Studies

The conformational landscape and tautomeric equilibria of this compound and related substituted imidazoles are crucial for understanding their chemical behavior and biological activity. Studies on similar structures, such as 2-propyl-1H-benzimidazole, reveal that the conformation of the 2-propyl group can vary significantly. In the solid state, X-ray crystallography has shown the existence of multiple independent molecules within the asymmetric unit, each differing in the conformation of the propyl group. researchgate.net This highlights the flexibility of the alkyl substituent and the potential for multiple low-energy conformations.

The interplay between conformation and tautomerism is complex. The preferred tautomer can dictate the preferred conformation, and vice-versa. Intramolecular hydrogen bonding, where the imidazole ring can act as either a donor or acceptor, also plays a profound role in stabilizing specific conformations. nih.gov

Theoretical and Computational Chemistry Approaches

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of this compound and its derivatives. researchgate.netscirp.org These methods provide insights into key molecular properties that govern chemical behavior.

Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this analysis. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting tendency. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netbohrium.com For instance, in studies of imidazoline derivatives as corrosion inhibitors, compounds with lower energy gaps were found to exhibit higher reactivity due to an enhanced ability to donate electrons to a metal surface. researchgate.net

Other important quantum chemical descriptors include:

Global Hardness and Softness: These parameters provide further information about the stability of the molecule. researchgate.net

Electron Transfer (ΔN): This value indicates the tendency of a molecule to donate electrons. researchgate.net

Back-donation Energy: This describes the energy change when the molecule accepts electrons back from a surface, indicating the strength of the inhibitor-metal interaction. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying potential sites for electrophilic and nucleophilic attack. bohrium.comtandfonline.com

These calculations can be performed for both non-protonated and protonated forms of the molecule, in a vacuum or in the presence of a solvent, to provide a more comprehensive understanding of its behavior under different conditions. researchgate.net The B3LYP functional is a commonly used and reliable method for these types of calculations. researchgate.nettandfonline.com

Table 1: Representative Quantum Chemical Parameters for Imidazoline Derivatives

| Parameter | Value Range | Significance |

| HOMO Energy | -5.209 to -5.294 eV | Electron-donating ability |

| LUMO Energy | -1.458 to -1.483 eV | Electron-accepting ability |

| Energy Gap (LUMO-HOMO) | 3.734 to 3.811 eV | Reactivity and stability |

| Global Hardness | 1.867 to 1.906 eV | Molecular stability |

| Global Softness | 0.262 to 0.268 eV⁻¹ | Molecular stability |

| Electron Transfer (ΔN) | 1.770 to 1.790 | Tendency for electron donation |

| Back-donation Energy | -0.467 to -0.476 eV | Strength of interaction with surfaces |

Note: The data presented is for a series of imidazoline derivatives and serves as an illustrative example of the typical ranges for these parameters. researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme, to form a stable complex. researchgate.netajrconline.org This method is crucial in drug discovery and for understanding the mechanism of action of biologically active molecules like this compound. tbzmed.ac.ir

The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, typically expressed as a docking score in kcal/mol. najah.edu A more negative score generally indicates a stronger binding affinity. najah.edumdpi.com For example, in a study of imidazolidinone derivatives as COX-2 inhibitors, compounds with docking scores of -11.569 and -11.240 kcal/mol were identified as having strong affinities. najah.edu

Docking studies can reveal the key interactions that stabilize the ligand-receptor complex, such as:

Hydrophobic Interactions: These interactions between nonpolar groups also contribute significantly to the stability of the complex. najah.edujmchemsci.com

Pi-Pi and Pi-Cation Interactions: These interactions involving aromatic rings are also important for binding. researchgate.net

Software such as AutoDock Vina and Glide are commonly used for molecular docking simulations. ajrconline.orgjmchemsci.com The results of docking studies can help to identify the most important amino acid residues in the receptor's active site that are involved in binding. tbzmed.ac.ir This information is invaluable for the design of new, more potent and selective inhibitors. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time. scfbio-iitd.res.in This technique is used to assess the stability of the ligand-receptor complex predicted by molecular docking and to observe any conformational changes that may occur upon binding. najah.edumdpi.com

An MD simulation typically runs for a specific period, such as 100 nanoseconds, under conditions that mimic a biological environment. tandfonline.comnajah.edu During the simulation, the movements of all atoms in the system are calculated based on classical mechanics. scfbio-iitd.res.in The stability of the complex is often assessed by analyzing the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. najah.edumdpi.com A stable RMSD profile suggests that the complex remains in a consistent conformation.

MD simulations can also provide insights into:

The persistence of key interactions, such as hydrogen bonds, identified in docking studies. najah.edu

The flexibility of different regions of the protein and the ligand. mdpi.com

By providing a more realistic and dynamic picture of the binding event, MD simulations complement the static view provided by molecular docking and are a crucial step in computational drug design. scfbio-iitd.res.innih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. crpsonline.commdpi.com These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding which molecular features are important for a desired effect. researchgate.net

In a QSAR/QSPR study, a set of molecular descriptors is calculated for each compound in a training set. These descriptors can be constitutional, topological, geometrical, or electronic in nature. mdpi.com Statistical methods, such as Partial Least Square Regression (PLSR) or machine learning algorithms like Support Vector Machines (SVM), are then used to build a model that correlates these descriptors with the observed activity or property. researchgate.netcrpsonline.com

The quality of a QSAR/QSPR model is assessed using several statistical parameters:

r² (squared correlation coefficient): Measures the goodness of fit of the model. crpsonline.commdpi.com

q² (cross-validated r²): Measures the predictive ability of the model within the training set. crpsonline.commdpi.com

pred_r² (predicted r² for an external test set): Measures the ability of the model to predict the activity of new compounds. crpsonline.comresearchgate.net

For example, a 2D-QSAR model for a series of imidazole derivatives as heme oxygenase inhibitors yielded an r² value of 0.8487, indicating a strong correlation. crpsonline.com QSAR studies can provide valuable insights into which structural modifications are likely to improve the desired activity. For instance, a 3D-QSAR model might suggest that a positive electrostatic potential in a certain region of the molecule is favorable for increased biological activity. crpsonline.com

Computational methods are increasingly used to predict the biological and inhibitory efficiencies of compounds like this compound before they are synthesized and tested in the lab. researchgate.netmdpi.com This in silico approach combines several of the techniques discussed above to provide a comprehensive assessment of a molecule's potential as a drug or inhibitor.

The process often begins with the calculation of quantum chemical parameters to understand the molecule's intrinsic reactivity. researchgate.net This is followed by molecular docking to predict its binding affinity to a specific biological target. mdpi.com The most promising candidates from docking are then subjected to molecular dynamics simulations to evaluate the stability of their interaction with the target protein. tandfonline.com

Furthermore, QSAR models can be used to predict the inhibitory efficiency of new compounds based on the activities of known inhibitors. researchgate.net By developing a robust QSAR model, it is possible to screen large libraries of virtual compounds and prioritize those with the highest predicted activity for synthesis. mdpi.com

Finally, computational tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. tandfonline.commdpi.com This helps to identify compounds that are not only potent but also have favorable pharmacokinetic profiles, increasing their chances of success as therapeutic agents.

Derivation of Mechanistic Insights from Computational Modeling

Computational modeling has emerged as a powerful tool for elucidating the intricate mechanistic details of chemical compounds at a molecular level. In the context of 2-alkyl-2-imidazolines, including this compound, computational studies, primarily employing Density Functional Theory (DFT) and molecular dynamics (MD) simulations, provide profound insights into their reactivity, stability, and interaction mechanisms. These theoretical approaches are particularly valuable for understanding phenomena where experimental characterization is challenging.

One of the primary applications of computational modeling for imidazoline derivatives has been in the field of corrosion inhibition. researchgate.net Theoretical studies have been instrumental in explaining the mechanism by which these molecules protect metal surfaces. researchgate.netresearchgate.net Quantum chemical calculations, for instance, can identify the active sites within the this compound molecule responsible for its interaction with metal surfaces. The imidazoline ring, with its nitrogen heteroatoms and the delocalized π-system, is consistently identified as the primary center for adsorption. researchgate.netresearchgate.net

Molecular dynamics simulations further complement this by providing a dynamic picture of the adsorption process. These simulations can model the orientation of this compound molecules on a metal surface, revealing how they form a protective film. researchgate.net The length of the alkyl chain at the C2 position is shown to play a crucial role in the packing and density of this film, thereby influencing its barrier properties against corrosive agents. researchgate.net

Electronic and Geometric Properties

DFT calculations are routinely used to determine the optimized molecular geometry and electronic properties of imidazoline derivatives. These calculations provide data on bond lengths, bond angles, and dihedral angles, which can be correlated with experimental data where available. More importantly, the electronic properties derived from these calculations offer a direct window into the molecule's reactivity.

Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The HOMO energy is related to the molecule's ability to donate electrons, a key step in the interaction with electron-deficient species or surfaces. Conversely, the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a descriptor of the molecule's chemical reactivity and stability. bohrium.com For 2-alkyl-2-imidazolines, the reactive centers are often located around the nitrogen atoms of the imidazoline ring, as indicated by the distribution of the HOMO and LUMO orbitals. bohrium.com

Table 1: Representative Calculated Electronic Properties of a 2-Alkyl-2-Imidazoline

| Parameter | Representative Value | Mechanistic Implication |

| HOMO Energy | -5.8 eV | Indicates the propensity to donate electrons to a metal surface. |

| LUMO Energy | -0.5 eV | Reflects the ability to accept electrons from the metal surface. |

| Energy Gap (ΔE) | 5.3 eV | A larger gap suggests higher stability and lower reactivity. |

| Dipole Moment | 3.5 D | A higher dipole moment can enhance the adsorption on surfaces. |

Note: The values presented in this table are illustrative and representative of typical data obtained for 2-alkyl-2-imidazolines from DFT calculations. They are not specific experimental values for this compound.

Reaction Pathway and Transition State Analysis

Beyond static properties, computational modeling can be employed to map out entire reaction pathways, providing mechanistic insights into the synthesis and reactivity of this compound. For instance, in annulation reactions where 2-imidazolines act as synthons, computational studies can elucidate the step-by-step mechanism. open.ac.uk This involves identifying intermediates and, crucially, calculating the energy of transition states.

By mapping the potential energy surface of a reaction, researchers can determine the most energetically favorable pathway. nih.gov Activation strain analysis is a specific computational technique that can rationalize the reactivity of these compounds by partitioning the interaction energy into strain and interaction components. nih.gov This level of detail is often inaccessible through experimental means alone and is vital for optimizing reaction conditions and designing novel synthetic routes.

Table 2: Illustrative Data from a Computational Study of an Imidazoline Reaction

| Reaction Step | Calculated Activation Energy (kcal/mol) | Description |

| Reactant Complex Formation | -2.5 | Initial association of reactants. |

| Transition State 1 | 15.2 | Energy barrier for the first bond formation. |

| Intermediate Formation | -5.0 | A stable intermediate is formed. |

| Transition State 2 | 12.8 | Energy barrier for the subsequent cyclization step. |

| Product Formation | -20.1 | The overall reaction is exothermic. |